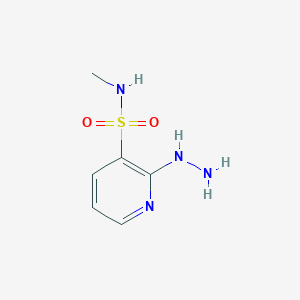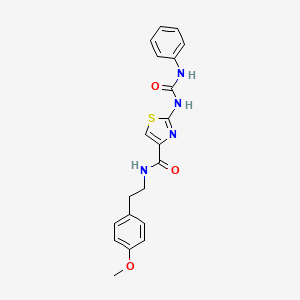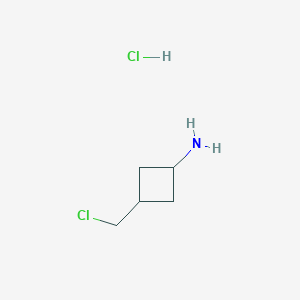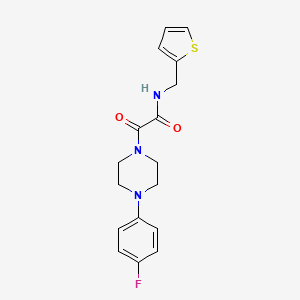
2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is a chemical compound that belongs to the class of isoquinoline derivatives. It has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one involves the inhibition of PARP. PARP is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In addition, inhibition of PARP has been shown to have potential neuroprotective effects in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PARP. Inhibition of PARP leads to the accumulation of DNA damage, which can enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In addition, inhibition of PARP has been shown to have potential neuroprotective effects in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one in lab experiments include its potent inhibition of PARP, which can enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In addition, its potential neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases.
The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
For the study of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one include:
1. Further research to determine its optimal dosage and administration for the treatment of cancer and neurodegenerative diseases.
2. Investigation of its potential applications in other areas of scientific research, such as DNA repair and epigenetics.
3. Development of new derivatives of this compound with improved potency and selectivity for PARP inhibition.
4. Investigation of its potential applications in combination therapies with other drugs for the treatment of cancer and neurodegenerative diseases.
5. Development of new methods for the synthesis of this compound that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one involves the reaction of 5,7-difluoro-3,4-dihydroisoquinoline with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.
Scientific Research Applications
2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. Inhibition of PARP has been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. This compound has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF2NO/c1-7(13)12(17)16-3-2-10-8(6-16)4-9(14)5-11(10)15/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWENHAAEVMSOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=C(C=C2F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide](/img/structure/B2653976.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2653977.png)
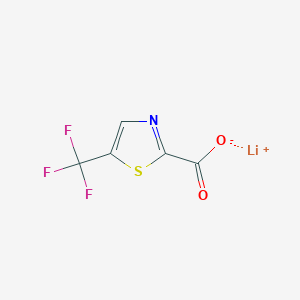


![(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2653984.png)
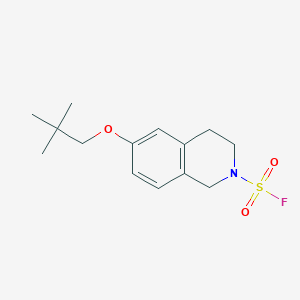
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2653989.png)

